molecular formula C16H22N2 B13722402 {[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine

{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine

Cat. No.: B13722402
M. Wt: 242.36 g/mol
InChI Key: ZLSXZAOUWGLHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a cyclopentylmethyl group attached to the indole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

For the specific synthesis of {[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine, a palladium-catalyzed Larock indole synthesis can be employed. This method involves the cyclization of ortho-iodoanilines with alkynes in the presence of a palladium catalyst . The cyclopentylmethyl group can be introduced via a Grignard reaction, and the methylamine group can be added through reductive amination.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydroindoles.

    Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.

Mechanism of Action

The mechanism of action of {[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission . The cyclopentylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simple indole ring structure.

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole ring structure.

Uniqueness

{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine is unique due to the presence of the cyclopentylmethyl group, which is not commonly found in other indole derivatives. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

1-[1-(cyclopentylmethyl)indol-5-yl]-N-methylmethanamine

InChI

InChI=1S/C16H22N2/c1-17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-3-5-13/h6-10,13,17H,2-5,11-12H2,1H3

InChI Key

ZLSXZAOUWGLHIO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=C1)N(C=C2)CC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.